2-{[(4-methoxyphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Description
This compound features a bicyclic 3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione core, substituted at the 2-position with a [(4-methoxyphenyl)amino]methyl group. The isoindole-dione scaffold is structurally rigid, with two ketone groups contributing to its electronic properties.
Properties
IUPAC Name |
2-[(4-methoxyanilino)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-21-12-8-6-11(7-9-12)17-10-18-15(19)13-4-2-3-5-14(13)16(18)20/h2-3,6-9,13-14,17H,4-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITSOQZIMPFVRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCN2C(=O)C3CC=CCC3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes. These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins and other eicosanoids, which are key mediators of inflammation and pain.
Mode of Action
The compound interacts with the COX enzymes, inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain. The compound showed greater inhibition of COX-2, suggesting it may have a preferential affinity for this isoform.
Biochemical Pathways
By inhibiting COX enzymes, the compound disrupts the arachidonic acid pathway, reducing the production of prostaglandins and other eicosanoids. This can lead to a decrease in inflammation and pain, as these molecules are key mediators of these processes.
Result of Action
The inhibition of COX enzymes by this compound leads to a reduction in the production of prostaglandins and other eicosanoids. This can result in decreased inflammation and pain. Additionally, all tested compounds showed oxidative or nitrosan stress (ROS and RNS) scavenging activity.
Biological Activity
2-{[(4-Methoxyphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H18N2O3
- Molecular Weight : 286.33 g/mol
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2O3 |
| Molecular Weight | 286.33 g/mol |
| IUPAC Name | This compound |
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines. For example:
- Study Findings : A study demonstrated that the compound inhibited the growth of human breast cancer cells (MCF-7) by inducing apoptosis and cell cycle arrest at the G0/G1 phase .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor growth and metastasis.
- Induction of Apoptosis : It has been shown to activate apoptotic pathways in cancer cells.
- Anti-inflammatory Effects : The methoxy group contributes to anti-inflammatory properties which may enhance its therapeutic efficacy in cancer treatment .
Case Study 1: Breast Cancer Treatment
A clinical trial involving patients with advanced breast cancer evaluated the efficacy of a derivative of this compound. Results indicated a 30% reduction in tumor size after a treatment regimen lasting three months. Patients reported minimal side effects compared to traditional chemotherapeutics.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of this compound in models of neurodegenerative diseases. The results suggested that it could reduce oxidative stress markers and improve cognitive function in animal models of Alzheimer’s disease .
Comparative Analysis with Related Compounds
To further understand the biological activity of this compound, a comparison with structurally related compounds is essential.
| Compound | Antitumor Activity | Neuroprotective Effects | Mechanism of Action |
|---|---|---|---|
| 2-{[(4-Methoxyphenyl)amino]methyl}-3a | Moderate | Yes | Apoptosis induction |
| Similar Isoindole Derivative | High | Moderate | Enzyme inhibition |
| Traditional Chemotherapeutics | Very High | No | DNA damage induction |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
- 2-(3-Methoxyphenyl)-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (): The 3-methoxyphenyl substituent (meta-position) contrasts with the target compound’s para-methoxy group. Synthesis involved sulfuric acid catalysis in methanol, yielding 95% crude product. The meta-substitution may reduce steric hindrance compared to para-substitution, facilitating higher yields. The additional 5-methyl group on the isoindole ring could enhance hydrophobicity .
2-(4-(3-(3aH-Indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione ():
Functional Group Variations
- 2-(3-(Methylthio)prop-1-en-2-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (): A sulfur-containing propenyl group replaces the amino-methyl moiety. Purified via column chromatography (93% yield), suggesting comparable synthetic accessibility .
(3aR,4S,7R,7aR)-4-(Benzyloxy)-2,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione ():
Heteroatom and Halogen Incorporation
(3aR,4S,7aS)-4-(4-Chlorophenyl)-6-(dimethyl(thiophen-2-yl)silyl)-2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione ():
- 2-{[(3,5-Dimethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione (): 3,5-Dimethylphenyl substituent increases steric bulk compared to the target compound’s 4-methoxyphenyl group.
Key Data and Structural Analysis
Table 1: Comparative Analysis of Isoindole-1,3-dione Derivatives
Research Findings and Implications
- Synthetic Accessibility: Methoxy and amino groups generally allow high yields (e.g., 95% in ), while bulky (e.g., benzyloxy) or electron-withdrawing groups (e.g., Cl) require specialized catalysts, reducing yields .
- Electronic and Steric Effects: Para-substitution (target compound) vs. meta-substitution () alters electronic distribution and steric profile.
- Applications: Conjugated systems () may suit optoelectronic materials. The target compound’s amino-methyl group positions it for further derivatization in drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
